Cas no 201606-08-8 (2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl-)

2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl-, is a halogenated heterocyclic compound featuring an imidazolidinedione core substituted with a 4-iodophenyl group at the 5-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. The presence of the iodine atom enhances its suitability for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling precise structural modifications. Its crystalline nature and defined melting point facilitate purification and handling. The compound’s stability under standard conditions ensures reliable performance in synthetic applications, making it a valuable intermediate for research and development in medicinal chemistry.
2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- structure
201606-08-8 structure
Product Name:2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl-
CAS No:201606-08-8
MF:C10H9IN2O2
MW:316.095134496689
CID:1391660
PubChem ID:50987609
Update Time:2025-08-05

2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl-
    • AKOS026744384
    • Z1123802517
    • 201606-08-8
    • 5-(4-iodophenyl)-5-methylimidazolidine-2,4-dione
    • SCHEMBL10131744
    • G33973
    • BIA60608
    • EN300-70070
    • Inchi: 1S/C10H9IN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)
    • InChI Key: VDFVAOCDEKCSSY-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C1(C)C(NC(N1)=O)=O

Computed Properties

  • Exact Mass: 315.97047
  • Monoisotopic Mass: 315.97088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2

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Additional information on 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl-

Recent Advances in the Study of 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- (CAS: 201606-08-8)

The compound 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- (CAS: 201606-08-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its imidazolidinedione core and iodophenyl substituent, exhibits promising biological activities, particularly in the context of drug discovery and therapeutic development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in treating various diseases.

One of the key areas of research involves the compound's role as a modulator of enzymatic activity. Preliminary findings suggest that 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- may interact with specific protein targets, influencing pathways related to inflammation and oxidative stress. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory response. This finding opens new avenues for developing anti-inflammatory agents with improved selectivity and reduced side effects.

In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's potential in oncology. A research team at the University of Cambridge reported that 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- exhibits cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study, published in Cancer Research, identified the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its utility as a complementary therapeutic agent in cancer treatment regimens.

The synthetic accessibility of 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- has also been a focal point of recent research. A 2024 paper in Organic Letters detailed a novel, high-yield synthesis route that minimizes the use of hazardous reagents and reduces environmental impact. This advancement is critical for scaling up production and facilitating further preclinical and clinical studies.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound has limited bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Ongoing research aims to address these limitations while exploring additional biological targets and applications.

In conclusion, 2,4-Imidazolidinedione, 5-(4-iodophenyl)-5-methyl- (CAS: 201606-08-8) represents a versatile scaffold with significant potential in drug discovery. Its dual role in modulating inflammatory pathways and inducing cancer cell death underscores its therapeutic value. Future studies will likely focus on optimizing its pharmacological properties and expanding its clinical applicability, making it a compound of enduring interest in the chemical biology and pharmaceutical communities.

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